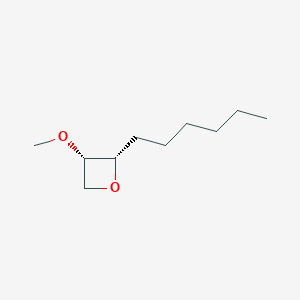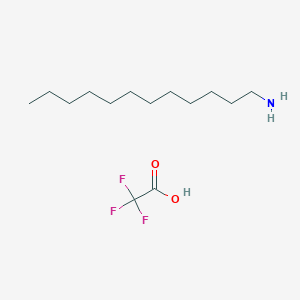![molecular formula C29H26O4 B14449120 Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol CAS No. 76115-19-0](/img/structure/B14449120.png)
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol is a complex organic compound that features a combination of acetic acid and phenol derivatives This compound is notable for its unique structure, which includes a methoxyphenyl group and a diphenylethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 4-methoxybenzaldehyde with diphenylacetylene under acidic conditions to form the diphenylethenyl intermediate. This intermediate is then reacted with acetic acid in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and nitrated phenol derivatives.
Applications De Recherche Scientifique
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetic acid: Shares the methoxyphenyl group but lacks the diphenylethenyl group.
Methacetin: Contains a methoxyphenyl group but differs in its acetamide structure.
4’-Methoxyacetophenone: Similar methoxyphenyl group but with a different functional group arrangement.
Uniqueness
Acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol is unique due to its combination of acetic acid, methoxyphenyl, and diphenylethenyl groups.
Propriétés
Numéro CAS |
76115-19-0 |
|---|---|
Formule moléculaire |
C29H26O4 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
acetic acid;4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol |
InChI |
InChI=1S/C27H22O2.C2H4O2/c1-29-25-18-14-23(15-19-25)27(22-12-16-24(28)17-13-22)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21;1-2(3)4/h2-19,28H,1H3;1H3,(H,3,4) |
Clé InChI |
YCRQUZBEVOTWPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[bis(2-hydroxypropyl)amino]-1,3,5-triazine-4,2-diyl]imino]]bis-, potassium sodium salt](/img/structure/B14449042.png)

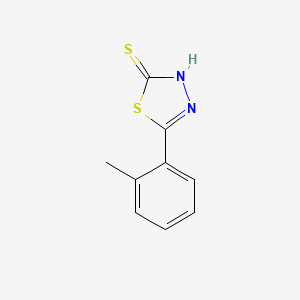
![Trimethyl(2,3,3a,4,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-5-yl)silane](/img/structure/B14449090.png)
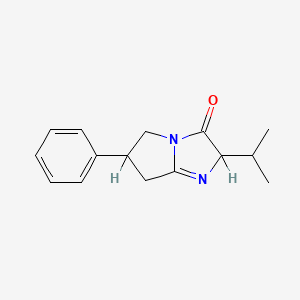

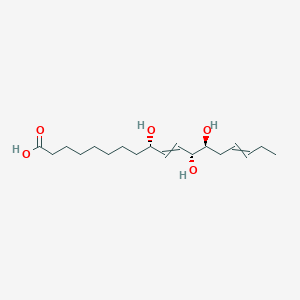
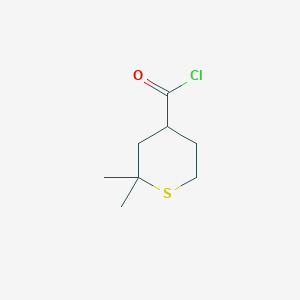
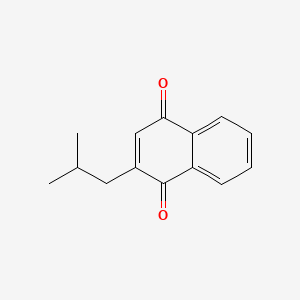
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)

